![molecular formula C16H18N2O2 B3869755 N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B3869755.png)
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea
Overview
Description
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea, also known as EPM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer growth. N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has also been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to inflammation and cancer growth.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its relatively low toxicity. N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, one limitation of using N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea. One area of interest is its potential use in the treatment of pain and inflammation-related conditions, such as arthritis. Another area of interest is its potential use in cancer treatment, either alone or in combination with other therapies. Further research is also needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, and has potential for use in the treatment of pain and inflammation-related conditions and cancer. Further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea and to identify any potential limitations or side effects of its use.
Scientific Research Applications
N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related conditions. N-(2-ethylphenyl)-N'-(4-methoxyphenyl)urea has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-(2-ethylphenyl)-3-(4-methoxyphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-12-6-4-5-7-15(12)18-16(19)17-13-8-10-14(20-2)11-9-13/h4-11H,3H2,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQWOXAGXRZLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-(4-methoxyphenyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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